

SNX7 expression profile in different tissues and cell lines

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SNX7 Expression Profile: A Technical Guide for Researchers

An In-depth Analysis of Sorting Nexin 7 Expression Across Tissues and Cell Lines for Drug Development and Scientific Discovery

This technical guide provides a comprehensive overview of the expression profile of Sorting Nexin 7 (SNX7), a member of the sorting nexin family of proteins involved in intracellular trafficking. This document is intended for researchers, scientists, and drug development professionals interested in the cellular and tissue-specific distribution of SNX7.

Introduction to SNX7

Sorting Nexin 7 is a peripheral membrane protein that plays a crucial role in various intracellular processes, including endocytosis, protein sorting, and endosomal signaling. It is characterized by the presence of a Phox (PX) domain, which facilitates its interaction with phosphoinositides, key lipid signaling molecules in cellular membranes. Emerging research has implicated **SNX7** in critical cellular pathways, including autophagy and the processing of amyloid precursor protein (APP), highlighting its potential as a therapeutic target in various diseases.

Quantitative Expression Analysis of SNX7



The expression of **SNX7** varies across different human tissues and cell lines. This section presents quantitative data on **SNX7** mRNA expression, summarized from large-scale transcriptomic studies, to provide a comparative overview.

SNX7 mRNA Expression in Human Tissues

The Genotype-Tissue Expression (GTEx) project provides a valuable resource for understanding gene expression in a wide range of non-diseased human tissues. The following table summarizes the median mRNA expression of **SNX7** in Transcripts Per Million (TPM) across various human tissues from the GTEx V8 release.



Tissue	Median TPM
Adipose - Subcutaneous	15.8
Adipose - Visceral (Omentum)	14.9
Adrenal Gland	25.1
Artery - Aorta	16.2
Artery - Coronary	13.5
Artery - Tibial	18.9
Brain - Cerebellum	20.3
Brain - Cortex	17.8
Breast - Mammary Tissue	12.5
Colon - Sigmoid	19.4
Colon - Transverse	20.1
Esophagus - Mucosa	18.7
Heart - Atrial Appendage	11.9
Heart - Left Ventricle	13.1
Kidney - Cortex	16.5
Liver	14.3
Lung	21.7
Muscle - Skeletal	10.2
Nerve - Tibial	22.4
Ovary	17.9
Pancreas	15.2
Pituitary	23.6
Prostate	16.8



Skin - Not Sun Exposed (Suprapubic)	14.7
Skin - Sun Exposed (Lower leg)	17.3
Small Intestine - Terminal Ileum	18.2
Spleen	19.8
Stomach	17.5
Testis	28.9
Thyroid	24.5
Uterus	15.6
Vagina	16.1
Whole Blood	9.8

Data is based on the GTEx V8 release and represents the median expression of **SNX7** (ENSG00000162627.10) in TPM.

SNX7 mRNA Expression in Human Cancer Cell Lines

The Cancer Cell Line Encyclopedia (CCLE) offers a rich dataset for exploring gene expression across a multitude of cancer cell lines. The table below presents **SNX7** mRNA expression levels in a selection of commonly used cancer cell lines, providing a resource for in vitro model selection.



Cell Line	Cancer Type	Expression (log2(TPM+1))
A549	Lung Carcinoma	4.85
HeLa	Cervical Cancer	5.21
HepG2	Liver Hepatocellular Carcinoma	5.10
HT-29	Colon Adenocarcinoma	5.01
HCT116	Colon Carcinoma	5.32
MCF7	Breast Adenocarcinoma	4.98
PC-3	Prostate Adenocarcinoma	5.15
U-87 MG	Glioblastoma	4.92
K-562	Chronic Myelogenous Leukemia	4.75
Jurkat	Acute T-cell Leukemia	4.68
RPMI-8226	Multiple Myeloma	5.43
SH-SY5Y	Neuroblastoma	4.89
SK-MEL-28	Malignant Melanoma	5.05
SW-480	Colon Adenocarcinoma	5.25
22Rv1	Prostate Carcinoma	5.18

Expression data is derived from the CCLE database.

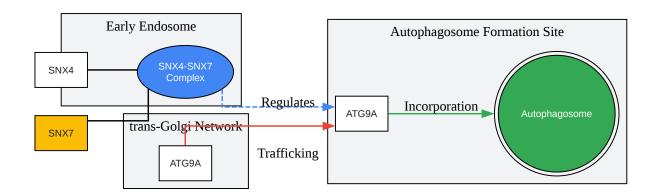
Signaling Pathways Involving SNX7

SNX7 is an integral component of several key signaling pathways that regulate cellular homeostasis. The following diagrams, generated using the DOT language, illustrate the known roles of **SNX7** in autophagy and Amyloid Precursor Protein (APP) processing.

SNX7 in Autophagy Regulation



SNX7, in a heterodimeric complex with SNX4, plays a crucial role in the regulation of autophagy by modulating the trafficking of ATG9A, a transmembrane protein essential for autophagosome formation.[1][2][3][4][5][6]



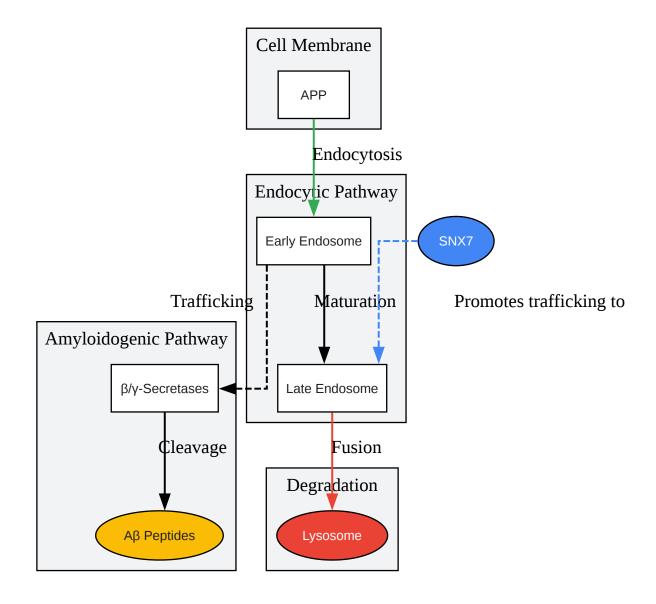
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SNX7's role in regulating ATG9A trafficking during autophagy.

SNX7 in Amyloid Precursor Protein (APP) Processing

SNX7 has been shown to influence the processing of Amyloid Precursor Protein (APP), a key protein in Alzheimer's disease pathogenesis. By promoting the lysosomal degradation of APP, **SNX7** can reduce the production of amyloid-beta (Aβ) peptides.





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SNX7's influence on the endosomal sorting and degradation of APP.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study **SNX7** expression and function.

Immunohistochemistry (IHC) for SNX7 Protein Expression



This protocol outlines the steps for detecting **SNX7** protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Reagents and Materials:

- FFPE tissue sections on charged slides
- Xylene
- Ethanol (100%, 95%, 70%)
- Deionized water
- Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0)
- Hydrogen Peroxide (3%)
- Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)
- Primary Antibody: Rabbit anti-SNX7 polyclonal antibody (e.g., Atlas Antibodies, Cat# HPA037419), recommended dilution 1:50-1:200.[1]
- Biotinylated Goat Anti-Rabbit IgG secondary antibody
- Streptavidin-HRP conjugate
- DAB chromogen substrate
- Hematoxylin counterstain
- Mounting medium

Procedure:

- Deparaffinization and Rehydration:
 - Immerse slides in xylene (2 x 5 minutes).
 - Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).



- · Rinse with deionized water.
- Antigen Retrieval:
 - Immerse slides in pre-heated Antigen Retrieval Buffer.
 - Heat at 95-100°C for 20 minutes.
 - Allow slides to cool to room temperature.
- Peroxidase Blocking:
 - Incubate slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
 - Rinse with wash buffer (PBS).
- Blocking:
 - Incubate slides with Blocking Buffer for 30 minutes at room temperature.
- · Primary Antibody Incubation:
 - Incubate slides with the primary anti-SNX7 antibody diluted in blocking buffer overnight at 4°C.[5]
- Secondary Antibody and Detection:
 - Rinse with wash buffer.
 - Incubate with biotinylated secondary antibody for 30 minutes at room temperature.[5]
 - o Rinse with wash buffer.
 - Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.
- Chromogen Development:
 - Incubate with DAB substrate until desired staining intensity is reached.



- Rinse with deionized water.
- · Counterstaining and Mounting:
 - Counterstain with hematoxylin.
 - Dehydrate through a graded series of ethanol and clear in xylene.
 - Mount with a coverslip using mounting medium.

Quantitative Real-Time PCR (qRT-PCR) for SNX7 mRNA Expression

This protocol describes the quantification of **SNX7** mRNA levels from total RNA samples.

Reagents and Materials:

- Total RNA isolated from cells or tissues
- Reverse Transcription Kit
- SYBR Green qPCR Master Mix
- Nuclease-free water
- Forward and reverse primers for human SNX7 and a reference gene (e.g., GAPDH).
 - SNX7 Forward Primer: 5'-GAGACCAAATACAAGCAGAACTGG-3'
 - SNX7 Reverse Primer: 5'-GGTCTGTGATGTAAGGAATGACTC-3'
 - Note: These are example primers. It is recommended to design and validate primers for your specific application.
- Real-Time PCR instrument

Procedure:

• Reverse Transcription:

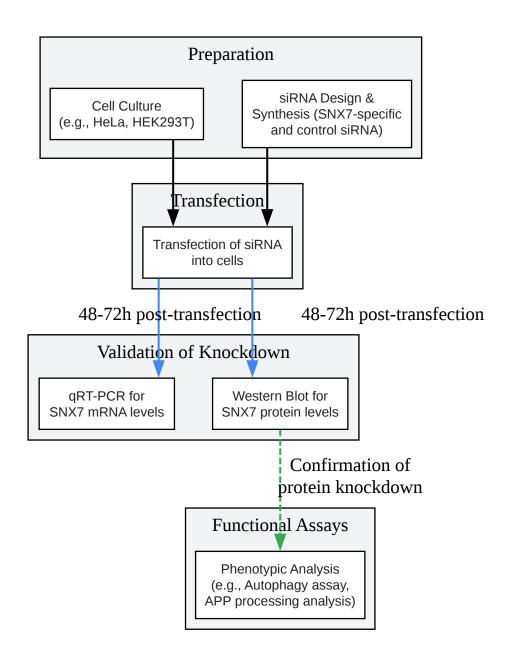


- \circ Synthesize cDNA from 1 μg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
- qPCR Reaction Setup:
 - Prepare the qPCR reaction mix on ice:
 - 10 μL 2x SYBR Green qPCR Master Mix
 - 1 μL Forward Primer (10 μM)
 - 1 μL Reverse Primer (10 μM)
 - 2 μL cDNA template (diluted)
 - 6 μL Nuclease-free water
 - Total Volume: 20 μL
- qPCR Cycling Conditions:
 - Set up the real-time PCR instrument with the following cycling conditions (example):
 - Initial Denaturation: 95°C for 10 minutes
 - 40 cycles of:
 - Denaturation: 95°C for 15 seconds
 - Annealing/Extension: 60°C for 60 seconds
 - Include a melt curve analysis at the end of the run to verify product specificity.
- Data Analysis:
 - Determine the cycle threshold (Ct) values for **SNX7** and the reference gene.
 - Calculate the relative expression of SNX7 using the ΔΔCt method.



Experimental Workflow for RNAi-mediated Knockdown of SNX7

This diagram illustrates a typical workflow for studying the functional consequences of **SNX7** knockdown in a cell line.



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A typical workflow for studying SNX7 function using RNAi.



Conclusion

This technical guide provides a detailed overview of the **SNX7** expression profile in human tissues and cell lines, its involvement in key signaling pathways, and detailed protocols for its experimental investigation. The provided data and methodologies will be a valuable resource for researchers and drug development professionals targeting **SNX7** in their studies. The ubiquitous but varied expression of **SNX7** suggests that its function is context-dependent, warranting further investigation into its precise roles in health and disease.

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